![molecular formula C12H14ClNO B3070310 1-(Aminomethyl)-2-methoxynaphthalene hydrochloride CAS No. 100191-94-4](/img/structure/B3070310.png)
1-(Aminomethyl)-2-methoxynaphthalene hydrochloride
Overview
Description
The description of a compound typically includes its chemical formula, molecular weight, and structural formula. It may also include information about its physical appearance (e.g., color, state of matter) and any distinctive odors .
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It includes the starting materials, reaction conditions, and the yield of the product .Molecular Structure Analysis
This involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the structure of the molecule .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes looking at the reagents and conditions needed for the reaction, the mechanism of the reaction, and the products formed .Physical And Chemical Properties Analysis
This involves studying properties such as solubility, melting point, boiling point, and reactivity .Scientific Research Applications
Future Research Directions
AMPBH’s unique properties open avenues for promising research:
References:
- Wang, B., et al. (2015). Development of phenylboronic acid-functionalized nanoparticles for emodin delivery. J Mater Chem B, 3, 3840-3847
- Cheng, DB., et al. (2017). In Situ Monitoring Intracellular Structural Change of Nanovehicles through Photoacoustic Signals Based on Phenylboronate-Linked RGD-Dextran/Purpurin 18 Conjugates. Biomacromolecules, 18, 1249-1258
- Zhan, W., et al. (2023). Discovery of Highly Selective Inhibitors of the Human Constitutive Proteasome beta 5c Chymotryptic Subunit. J Med Chem, 66, 1172-1185
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
(2-methoxynaphthalen-1-yl)methanamine;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO.ClH/c1-14-12-7-6-9-4-2-3-5-10(9)11(12)8-13;/h2-7H,8,13H2,1H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPKXQGVMCBMONJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=CC=CC=C2C=C1)CN.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.70 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Aminomethyl)-2-methoxynaphthalene hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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